molecular formula C12H9NOS B14627226 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl CAS No. 58808-29-0

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl

Cat. No.: B14627226
CAS No.: 58808-29-0
M. Wt: 215.27 g/mol
InChI Key: BLPBSONWJFXNKF-UHFFFAOYSA-N
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Description

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is a chemical compound with the molecular formula C12H9NOS It is characterized by the presence of a biphenyl structure with an oxo-sulfanylidene amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl typically involves the reaction of biphenyl-2-amine with sulfur-containing reagents under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a thiol or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl involves its interaction with specific molecular targets. The oxo-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is unique due to its biphenyl structure combined with the oxo-sulfanylidene amino group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

58808-29-0

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

1-phenyl-2-(sulfinylamino)benzene

InChI

InChI=1S/C12H9NOS/c14-15-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

BLPBSONWJFXNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=S=O

Origin of Product

United States

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